2-Chloroheptafluorobut-2-ene

Physical property benchmarking Process engineering Fluorochemical handling

2-Chloroheptafluorobut-2-ene (CAS 434-41-3; C₄ClF₇; MW 216.48 g/mol), also designated as CFC-1317mx or (E)-2-chloro-1,1,1,3,4,4,4-heptafluorobut-2-ene, is a halogenated fluoroolefin belonging to the class of chlorofluoroalkenes. It exists as a low-boiling liquid (bp 32 °C) at ambient pressure with a density of 1.548 g/cm³, a refractive index of 1.2946, and a vapor pressure of 507 mmHg at 25 °C.

Molecular Formula C4ClF7
Molecular Weight 216.48 g/mol
CAS No. 434-41-3
Cat. No. B1584656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroheptafluorobut-2-ene
CAS434-41-3
Molecular FormulaC4ClF7
Molecular Weight216.48 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)Cl)(C(F)(F)F)F
InChIInChI=1S/C4ClF7/c5-1(3(7,8)9)2(6)4(10,11)12
InChIKeyWZCQDYGWGDYQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroheptafluorobut-2-ene (CAS 434-41-3): Core Physicochemical and Structural Baseline for Procurement Evaluation


2-Chloroheptafluorobut-2-ene (CAS 434-41-3; C₄ClF₇; MW 216.48 g/mol), also designated as CFC-1317mx or (E)-2-chloro-1,1,1,3,4,4,4-heptafluorobut-2-ene, is a halogenated fluoroolefin belonging to the class of chlorofluoroalkenes [1]. It exists as a low-boiling liquid (bp 32 °C) at ambient pressure with a density of 1.548 g/cm³, a refractive index of 1.2946, and a vapor pressure of 507 mmHg at 25 °C . The compound features a single chlorine atom at the vinylic C2 position and seven fluorine atoms distributed across the C₁, C₃, and C₄ positions of the butene backbone, resulting in zero hydrogen bond donors, seven hydrogen bond acceptors, and a calculated LogP of approximately 3.53 .

Why 2-Chloroheptafluorobut-2-ene Cannot Be Swapped with Other Heptafluorobutene Isomers or Perfluoro Analogs


In-class heptafluorobutenes and their perfluorinated or hydrofluorinated counterparts are not interchangeable owing to three interdependent molecular determinants: (1) the identity and position of the heteroatom (Cl vs. H vs. Br vs. F at C2) fundamentally alters boiling point, density, and phase behavior, with the target compound exhibiting a boiling point approximately 24 °C higher than 2H-heptafluoro-2-butene and approximately 30 °C above octafluoro-2-butene ; (2) the C–Cl bond provides a kinetically accessible leaving group for nucleophilic substitution and cross-coupling that is absent in the perfluoro and hydrofluoro analogs, enabling downstream synthetic derivatization that is precluded in octafluoro-2-butene [1]; and (3) the ability to prepare and isolate geometrically pure cis and trans isomers—demonstrated for 2-chloroheptafluoro-2-butene via diastereomerically resolved dehydrohalogenation—is not achievable for the symmetric octafluoro-2-butene or the non-stereogenic 2H-heptafluoro-2-butene, directly impacting stereochemical control in subsequent reactions [2].

2-Chloroheptafluorobut-2-ene: Comparator-Validated Quantitative Differentiation Evidence


Boiling Point Elevation Enables Ambient-Temperature Liquid Handling vs. Gaseous Perfluoro and Hydrofluoro Analogs

2-Chloroheptafluorobut-2-ene exhibits a normal boiling point of 32 °C at 760 mmHg, which is approximately 24 °C higher than 2H-heptafluoro-2-butene (bp ~8 °C) and approximately 30 °C above octafluoro-2-butene (bp 1.2 °C) . This elevation is attributable to the higher molecular weight and polarizability conferred by the chlorine substituent. The 32 °C boiling point positions 2-chloroheptafluorobut-2-ene at the boundary between ambient-temperature liquid and low-boiling solvent, facilitating gravimetric or volumetric dispensing in standard laboratory glassware without the need for pressure-rated gas handling equipment required for the perfluorinated and hydrofluorinated comparators.

Physical property benchmarking Process engineering Fluorochemical handling

Density Advantage (1.548 g/cm³) Drives Superior Phase Separation in Fluorocarbon Biphasic Systems

The density of 2-chloroheptafluorobut-2-ene is measured at 1.548 g/cm³ (25 °C), which is 0.106 g/cm³ (7.4%) greater than 2H-heptafluoro-2-butene (1.442 g/cm³) and approximately 0.121 g/cm³ (8.5%) greater than 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (1.427 g/cm³) . The incremental density arises from the combination of the chlorine atom (atomic mass 35.5) and the maximum fluorination at C1, C3, and C4. In perfluorocarbon–organic or fluorous biphasic systems, higher density enhances settling velocity and phase disengagement rates, which scale linearly with density difference in Stokes' law regimes.

Formulation science Fluorinated solvent selection Density-driven separations

Refractive Index (1.2946) Distinct from Both Perfluoro and Hydrofluoro Analogs, Enabling Optical Purity Monitoring

The refractive index (nD) of 2-chloroheptafluorobut-2-ene is 1.2946, which is measurably distinct from octafluoro-2-butene (nD ~1.2480) and 2H-heptafluoro-2-butene (nD ~1.272) . The difference of approximately 0.047 refractive index units versus the perfluoro analog and 0.023 units versus the hydrofluoro analog exceeds typical inline refractometer precision (±0.0001–0.001), making refractive index a practical, non-destructive, real-time purity and identity check for incoming material acceptance or distillation fraction monitoring.

Quality control Refractometry Online process analytics

Stereochemical Accessibility: Pure Cis and Trans Isomers Obtainable via Diastereomer-Controlled Dehydrohalogenation

Chambers and Palmer (Tetrahedron, 1969) demonstrated that radical addition of Cl₂ or Br₂ to 2H-heptafluoro-2-butene generates diastereomeric 2H-2,3-dihaloheptafluorobutanes, and that dehydrohalogenation of the individually resolved diastereomers yields geometrically pure cis and trans isomers of 2-chloroheptafluoro-2-butene and 2-bromoheptafluoro-2-butene [1]. This stereochemical resolution is impossible for the symmetrical octafluoro-2-butene (C₄F₈, no stereogenic center created by addition) and is not feasible for 2H-heptafluoro-2-butene (which lacks the second heteroatom substituent required to create the diastereomeric intermediate). The ability to procure or prepare isomerically defined 2-chloroheptafluoro-2-butene is a prerequisite for applications where olefin geometry dictates downstream diastereoselectivity.

Stereoselective synthesis Isomerically pure fluoroolefins Medicinal chemistry building blocks

C–Cl Bond Reactivity Enables Catalytic Conversion to Hexafluoro-2-butyne, a Gateway to Fluorinated Alkynes

U.S. Patent Application 2009/0156869 (Honeywell International) discloses that 2-chloro-1,1,1,3,4,4,4-heptafluoro-2-butene (CFC-1317mx) is specifically reacted with hydrogen in the presence of a dehalogenation catalyst to produce hexafluoro-2-butyne (CF₃C≡CCF₃) [1]. Hexafluoro-2-butyne is a high-value synthetic intermediate used in [3+2] cycloaddition reactions to generate fluorinated heterocycles and in the preparation of 1,1,1,4,4,5,5,5-octafluoro-2-pentene [2]. The analogous transformation is not reported for 2H-heptafluoro-2-butene (which lacks the chlorine leaving group required for catalytic dehydrochlorination) and would require stronger conditions for the perfluoro analog.

Fluorinated building blocks Catalytic dehalogenation Click chemistry precursors

Nucleophilic Epoxidation at the C2-Chlorinated Double Bond Proceeds with Distinct Chemoselectivity Relative to Non-Chlorinated Analogs

Saloutina et al. (Russian Chemical Bulletin, 1988) reported that nucleophilic epoxidation of 2-chloroheptafluoro-2-butene occurs regioselectively at the chlorinated double bond, and the resulting 2-chloro-2,3-epoxyheptafluorobutane and 2-chloro-1,2-epoxyheptafluorobutane undergo divergent Lewis acid-catalyzed rearrangements [1]. Specifically, 2-chloro-2,3-epoxyheptafluorobutane isomerizes to 3-chloroheptafluoro-2-butanone under catalytic SbF₅ or MF (M = Cs, K) but is resistant to Et₃N, while 2-chloro-1,2-epoxyheptafluorobutane yields 2-chlorohexafluorobutanoyl fluoride with F⁻/Et₃N and 1-chloroheptafluoro-2-butanone with SbF₅/SbCl₅ [2]. This differentiated reactivity landscape—governed by the chlorine atom's electronic influence on the adjacent oxirane—is absent in epoxides derived from non-chlorinated perfluoroolefins, where the lack of a heteroatom directing group results in less predictable regiochemical outcomes.

Fluorinated epoxide synthesis Reactivity profiling Organofluorine methodology

2-Chloroheptafluorobut-2-ene: Evidence-Based Optimal Application Scenarios for Procurement Decision-Making


Stereodefined Fluorinated Olefin Building Block for Medicinal Chemistry and Crop Protection

Procurement of 2-chloroheptafluorobut-2-ene is specifically warranted when a synthetic route requires a geometrically defined (E)- or (Z)-heptafluorobutenyl fragment. As established in Section 3, Evidence Item 4, the compound is uniquely positioned among heptafluorobutene analogs in that both pure cis and trans isomers can be isolated via diastereomerically controlled dehydrohalogenation [1]. This capability enables entry into stereospecific cross-coupling reactions where olefin geometry is preserved and transferred to the final product—an option not available with octafluoro-2-butene or 2H-heptafluoro-2-butene.

Precursor for Hexafluoro-2-butyne and Downstream Fluorinated Heterocycles via Catalytic Dehydrochlorination

As demonstrated in Section 3, Evidence Item 5, 2-chloroheptafluorobut-2-ene serves as a validated direct precursor to hexafluoro-2-butyne (CF₃C≡CCF₃) through catalytic hydrogenolysis of the C–Cl bond [2]. This positions the compound as a strategic procurement item for laboratories and pilot plants engaged in fluorinated alkyne chemistry, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate fluorinated triazoles, Diels-Alder reactions, and the synthesis of octafluoro-2-pentene derivatives. No non-chlorinated heptafluorobutene provides this synthetic entry point under comparable mild catalytic conditions.

Fluorinated Epoxide and Carbonyl Derivative Synthesis with Chlorine-Directed Regiochemical Control

Per Section 3, Evidence Item 6, nucleophilic epoxidation of 2-chloroheptafluorobut-2-ene yields two regioisomeric oxiranes that undergo distinct, chlorine-directed rearrangements to afford 3-chloroheptafluoro-2-butanone, 2-chlorohexafluorobutanoyl fluoride, 1-chloroheptafluoro-2-butanone, or octafluoro-2-butanone depending on the Lewis acid or base catalyst employed [3]. This catalytic tunability makes the compound the preferred starting material for synthesizing diverse fluorinated carbonyl building blocks for pharmaceutical intermediate libraries and specialty organofluorine reagent development.

Ambient-Temperature Liquid Chlorofluoroolefin for Foam Blowing Agent Formulations with Reduced GWP Profile

The boiling point of 32 °C (Section 3, Evidence Item 1) and the demonstrated inclusion in patent-claimed blowing agent compositions [4] position 2-chloroheptafluorobut-2-ene as a viable physical blowing agent candidate for closed-cell polymeric foams where low global warming potential and non-flammability are required. Its liquid state at or near ambient temperature simplifies metering and mixing with polyol/isocyanate formulations compared to the gaseous perfluoro analog (bp 1.2 °C), which would require pressurized delivery systems. The chlorine atom contributes to a balance of volatility, solubility in the foamable mixture, and atmospheric lifetime characteristics that are structurally inaccessible to HFC-245fa and hydrocarbon blowing agents.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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